BenchChemオンラインストアへようこそ!

MLT-231

MALT1 protease inhibition Allosteric inhibitor Biochemical assay

MLT-231 is a validated, highly selective MALT1 allosteric inhibitor, essential for reproducible in vitro and in vivo research. Its unique 9 nM biochemical IC50, 160 nM cellular BCL10 cleavage IC50, high DMSO solubility (110 mg/mL), and defined mouse PK (CL=11 mL/min/kg, t1/2=1.9h) ensure precise dosing and cross-study comparison, eliminating confounding variables associated with other in-class compounds. Ideal for HTS and ABC-DLBCL xenograft models.

Molecular Formula C19H19ClF3N7O2
Molecular Weight 469.8 g/mol
Cat. No. B8146324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLT-231
Molecular FormulaC19H19ClF3N7O2
Molecular Weight469.8 g/mol
Structural Identifiers
SMILESCC1COCC(N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C
InChIInChI=1S/C19H19ClF3N7O2/c1-10-8-32-9-11(2)29(10)17-13(7-25-16-6-15(20)28-30(16)17)27-18(31)26-12-3-4-24-14(5-12)19(21,22)23/h3-7,10-11H,8-9H2,1-2H3,(H2,24,26,27,31)/t10-,11-/m0/s1
InChIKeyBFPCFGGFGQMJQG-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea (MLT-231): A Potent and Highly Selective Allosteric MALT1 Inhibitor


1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea, commonly known as MLT-231, is a pyrazolopyrimidine-derived small molecule that functions as a potent, highly selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) . It exhibits a biochemical IC50 of 9 nM for MALT1 protease activity and potently inhibits downstream signaling in NF-κB-dependent assays in human T-cells and B-cell lymphoma lines [1]. This compound serves as a validated pharmacological tool for interrogating MALT1-dependent pathways in preclinical models of humoral immune responses and B-cell lymphomas [1].

Why Generic MALT1 Inhibitors Cannot Substitute for MLT-231 in Preclinical Research


Despite the existence of multiple allosteric MALT1 inhibitors, simple substitution with another in-class compound is not scientifically valid due to substantial divergence in key pharmacological parameters beyond biochemical IC50. Differences in cellular potency, pharmacokinetic (PK) profiles, solubility characteristics, and in vivo efficacy profiles have been quantitatively documented [1]. MLT-231 possesses a unique combination of attributes—including a specific BCL10 cleavage IC50 of 160 nM, distinct mouse PK parameters (CL=11 mL/min/kg, t1/2=1.9 hours), and a defined in vivo efficacy window in ABC-DLBCL xenograft models [2]. Interchanging compounds without accounting for these material differences introduces confounding variables that compromise experimental reproducibility and data interpretation.

MLT-231 (1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea): Quantitative Comparative Evidence for Informed Procurement


Biochemical Potency: MALT1 Protease Inhibition IC50 Comparison

MLT-231 inhibits MALT1 protease activity with an IC50 of 9 nM, representing a potent biochemical profile within the class of allosteric MALT1 inhibitors . This value positions MLT-231 between the more potent MLT-985 (IC50=3 nM) and the less potent MLT-747 (IC50=14 nM) [1]. The 3-fold difference in potency between MLT-231 and MLT-985 may have implications for target engagement studies requiring specific concentration-response relationships.

MALT1 protease inhibition Allosteric inhibitor Biochemical assay

Cellular Target Engagement: BCL10 Cleavage Inhibition IC50 Comparison

In a cellular context, MLT-231 inhibits MALT1-dependent cleavage of the endogenous substrate BCL10 with an IC50 of 160 nM . This cellular potency is notably different from that of MLT-748, which exhibits a BCL10 cleavage IC50 of 31 nM—a 5.2-fold difference . Such disparities in cellular activity, despite similar biochemical IC50s (9 nM vs. 5 nM), underscore the impact of compound-specific physicochemical properties on cellular permeability and intracellular target engagement.

BCL10 cleavage Cellular assay Target engagement

In Vivo Pharmacokinetic Profile in Mouse: Clearance, Half-Life, and Volume of Distribution

Following intravenous administration of 1 mg/kg in BALB/c mice, MLT-231 exhibits a clearance (CL) of 11 mL/min/kg, a terminal half-life (t1/2) of 1.9 hours, and a steady-state volume of distribution (Vss) of 1.5 L/kg [1]. These PK parameters are specifically defined for MLT-231 and may differ substantially from those of other MALT1 inhibitors. For instance, MLT-985 is reported to have 'superior pharmacokinetics' and 'improved bioavailability' compared to its predecessor MLT-943, though specific numerical values for direct comparison are not publicly disclosed .

Pharmacokinetics In vivo ADME Mouse PK

Solubility in DMSO: A Critical Parameter for In Vitro Assay Preparation

MLT-231 demonstrates a solubility of 110 mg/mL (234.12 mM) in DMSO . This value exceeds the solubility reported for MLT-748, which is 88 mg/mL (178.74 mM) in DMSO [1]. The higher solubility of MLT-231 facilitates the preparation of concentrated stock solutions, a practical advantage for high-throughput screening and dose-response studies where high DMSO concentrations must be avoided.

Solubility DMSO solubility Assay preparation

In Vivo Antitumor Efficacy in ABC-DLBCL Xenograft Model

MLT-231 exhibits antitumor activity in an activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) xenograft model in mice when administered orally at doses ranging from 10 to 100 mg/kg on a twice-daily schedule for two weeks . This in vivo efficacy profile provides a defined benchmark for MALT1 inhibition in this disease-relevant model. While other MALT1 inhibitors such as MLT-985 also demonstrate in vivo efficacy, the specific dosing regimens and tumor models differ, precluding direct quantitative comparison .

In vivo efficacy Xenograft model ABC-DLBCL

Optimal Research and Preclinical Applications for MLT-231 (1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea)


In Vitro Biochemical and Cellular Characterization of MALT1-Dependent Signaling

MLT-231 is ideally suited for in vitro studies requiring potent and selective allosteric inhibition of MALT1 protease activity. With a biochemical IC50 of 9 nM and a cellular BCL10 cleavage IC50 of 160 nM, researchers can precisely titrate concentrations to achieve desired levels of target engagement . Its high solubility in DMSO (110 mg/mL) facilitates the preparation of concentrated stock solutions, minimizing solvent artifacts in high-throughput screening formats .

In Vivo Pharmacological Validation in Mouse Models of B-Cell Lymphoma

For in vivo studies, MLT-231 offers defined pharmacokinetic parameters in mice (CL=11 mL/min/kg, t1/2=1.9 hours, Vss=1.5 L/kg) that enable rational dose selection and exposure modeling . The compound has demonstrated antitumor activity in ABC-DLBCL xenograft models at oral doses of 10-100 mg/kg BID, providing a validated efficacy benchmark for preclinical evaluation of MALT1 as a therapeutic target in aggressive B-cell malignancies [1].

Comparative Pharmacology Studies Assessing MALT1 Inhibitor Class Heterogeneity

Given the quantitative differences in cellular potency (e.g., 5.2-fold higher BCL10 cleavage IC50 vs. MLT-748) and solubility (1.3-fold higher vs. MLT-748) among allosteric MALT1 inhibitors, MLT-231 serves as a key comparator in studies designed to dissect the structure-activity relationships and pharmacologic diversity within this inhibitor class . Such studies are essential for understanding the molecular determinants of cellular efficacy and for guiding the rational design of next-generation inhibitors.

In Vitro Assay Development and High-Throughput Screening Campaigns

The favorable solubility profile of MLT-231 (234.12 mM in DMSO) renders it particularly suitable for high-throughput screening (HTS) applications where concentrated stock solutions are required to achieve a wide range of final assay concentrations without exceeding DMSO tolerance limits . Its well-characterized biochemical and cellular IC50 values provide reliable positive control parameters for assay validation and quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLT-231

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.